molecular formula C19H16N4 B6047157 1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone

1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone

Cat. No. B6047157
M. Wt: 300.4 g/mol
InChI Key: HOPAVFQBMNGJJG-CIAFOILYSA-N
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Description

1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, commonly known as IQH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). IQH has shown promising results in various studies, and its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in detail in

Scientific Research Applications

IQH has been studied extensively for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. IQH has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In addition, IQH has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of IQH is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cells. IQH has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
IQH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. IQH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In addition, IQH has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

IQH has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications in scientific research. However, there are also some limitations to its use. IQH is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on IQH. One potential direction is the development of new drugs based on IQH. Its antibacterial, antifungal, antiviral, and anticancer properties make it a promising candidate for the development of new drugs. Another potential direction is the study of its mechanism of action. A better understanding of how IQH works at the molecular level could lead to the development of more effective drugs. Finally, IQH could be studied for its potential use in the treatment of neurodegenerative diseases. Its antioxidant properties and ability to inhibit the growth of cancer cells make it a potential candidate for the treatment of these diseases.

Synthesis Methods

IQH can be synthesized through a simple reaction between 1H-indole-3-carbaldehyde and 4-methyl-2-quinolinylhydrazine. The reaction takes place in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, usually acetic acid. The resulting product is a yellow crystalline compound that can be purified through recrystallization.

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-13-10-19(22-18-9-5-2-6-15(13)18)23-21-12-14-11-20-17-8-4-3-7-16(14)17/h2-12,20H,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPAVFQBMNGJJG-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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